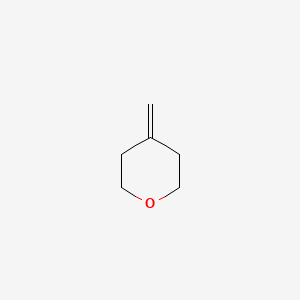

4-Methylenetetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylideneoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSELYKZLLNWRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338412 | |

| Record name | 4-Methylenetetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36838-71-8 | |

| Record name | Tetrahydro-4-methylene-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36838-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylenetetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylideneoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Methylene-Substituted Tetrahydropyran Scaffold

An In-Depth Technical Guide to the Synthesis and Properties of 4-Methylenetetrahydro-2H-pyran

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the structures of numerous biologically significant natural products, particularly those of marine origin. Its presence is critical to the bioactivity of compounds like bryostatin 1 and phorboxazole.[1] Among the functionalized THP derivatives, this compound stands out as a versatile and valuable building block in organic synthesis. The exocyclic double bond provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and properties of this compound. We will delve into the principal synthetic methodologies, exploring the mechanistic underpinnings and rationale behind experimental choices. Furthermore, we will detail its physicochemical properties and discuss its reactivity and applications as a key intermediate in the synthesis of complex molecules.

Part 1: Synthetic Routes to this compound

The construction of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the substrate. The most common and reliable methods involve olefination of a precursor ketone or the dehydration of a tertiary alcohol.

The Wittig Olefination of Tetrahydro-4H-pyran-4-one

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds and represents one of the most direct routes to this compound.[2] The reaction involves the treatment of a ketone, in this case, Tetrahydro-4H-pyran-4-one, with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Mechanism and Rationale:

The reaction is initiated by the generation of the ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4] The choice of a non-stabilized ylide is crucial as it favors the formation of the desired alkene with aldehydes and ketones.[5] The ylide then attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The mechanism is now widely believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[4][6] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: this compound and triphenylphosphine oxide.[4] Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylide is highly basic and will be quenched by protic sources like water.[7]

Caption: The Wittig reaction pathway for synthesizing this compound.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Add n-butyllithium (n-BuLi) dropwise. Allow the resulting bright yellow-orange mixture to stir for 30-60 minutes at this temperature.

-

Olefination: Cool the ylide solution to –78 °C. Add a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to stir at –78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the ketone.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure this compound.

Grignard Addition and Subsequent Dehydration

An alternative two-step sequence involves the initial formation of a tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol, via the addition of a methyl Grignard reagent to Tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed dehydration to install the exocyclic double bond.

Mechanism and Rationale:

Step 1: Grignard Reaction. The Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile.[7] The carbon atom of the methyl group, bonded to the electropositive magnesium, carries a partial negative charge and attacks the electrophilic carbonyl carbon of the ketone.[8] This nucleophilic addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol.[9] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[7]

Step 2: Dehydration. The tertiary alcohol is then subjected to dehydration, typically under acidic conditions (e.g., using sulfuric acid, phosphoric acid, or a Lewis acid catalyst). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group to form the exocyclic double bond, yielding the final product.

Caption: Two-step synthesis via Grignard addition followed by dehydration.

Experimental Protocol: Grignard Reaction & Dehydration

-

Grignard Addition: To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction back to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-methyltetrahydro-2H-pyran-4-ol.

-

Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

-

Purification: Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry the organic layer, and concentrate. Purify the resulting oil by distillation or flash chromatography to obtain this compound.

Prins Cyclization-Based Strategies

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides a powerful and stereoselective method for constructing tetrahydropyran rings.[10][11] Modern variations of this reaction can be employed to synthesize highly substituted 4-methylenetetrahydropyrans directly. For instance, the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis or Brønsted acid, generates an oxocarbenium ion which is then trapped intramolecularly by the alkene.[12][13] Keck and coworkers have described an elegant pyran annulation process where a hydroxy allylsilane reacts with a second aldehyde in the presence of TMSOTf (a Lewis acid) to form 2,6-disubstituted-4-methylene tetrahydropyrans.[1][14] These advanced methods offer excellent control over stereochemistry but require more specialized starting materials.

Caption: Conceptual workflow of the Prins cyclization for pyran synthesis.

Part 2: Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature with distinct physical properties that are important for its handling, purification, and use in subsequent reactions.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 36838-71-8 | [15] |

| Molecular Formula | C₆H₁₀O | [16] |

| Molecular Weight | 98.14 g/mol | [16] |

| Appearance | Liquid | [15] |

| Density | 0.9 ± 0.1 g/cm³ | [15][16] |

| Boiling Point | 122.0 ± 29.0 °C at 760 mmHg | [15] |

| Flash Point | 15.0 ± 22.3 °C | [15] |

| Refractive Index | 1.440 | [15] |

Spectroscopic Data Interpretation

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR: The spectrum would be expected to show a singlet or a narrow multiplet for the two exocyclic methylene protons (C=CH₂) in the region of δ 4.5-5.0 ppm. The four protons on the carbons adjacent to the ring oxygen (C2-H₂ and C6-H₂) would appear as multiplets in the δ 3.5-4.0 ppm range. The remaining four protons on the ring (C3-H₂ and C5-H₂) would appear as multiplets further upfield.

-

¹³C NMR: The key signals include those for the sp² carbons of the exocyclic double bond, with the quaternary carbon appearing around δ 140-150 ppm and the terminal CH₂ carbon around δ 105-115 ppm. The sp³ carbons of the ring would appear in the upfield region, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield of the aliphatic signals.

-

Infrared (IR) Spectroscopy: A characteristic C=C stretching absorption would be observed around 1650 cm⁻¹, confirming the presence of the alkene. A strong C-O-C ether stretch would also be prominent, typically in the 1150-1050 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern would likely involve loss of formaldehyde (CH₂O) or other characteristic ring fragmentations.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound is derived primarily from the reactivity of its exocyclic double bond. This functional group can participate in a wide range of transformations, including:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford 4-methyltetrahydropyran.

-

Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will functionalize the exocyclic position.

-

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) will form a spiro-epoxide, a useful intermediate for further nucleophilic attack.

-

Hydroboration-Oxidation: This two-step sequence will yield the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, with anti-Markovnikov regioselectivity.

-

Polymerization: The vinyl ether-like reactivity can be exploited in polymerization reactions.

In the context of drug discovery, the 4-methylenetetrahydropyran core is a valuable starting point for the synthesis of more elaborate structures. The tetrahydropyran ring system is a common feature in many natural products with potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[17][18] The ability to selectively functionalize the methylene group allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs, enabling the optimization of lead compounds for improved efficacy and pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its preparation via robust methods like the Wittig olefination or Grignard addition-dehydration sequence makes it readily available to synthetic chemists. The compound's well-defined physical properties and predictable spectroscopic characteristics facilitate its use and characterization. The reactivity of its exocyclic double bond, coupled with the prevalence of the tetrahydropyran scaffold in bioactive molecules, cements its importance as a key intermediate for researchers in organic synthesis and drug development.

References

- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. leah4sci.com [leah4sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 11. Prins Reaction [organic-chemistry.org]

- 12. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound CAS 36838-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. echemi.com [echemi.com]

- 17. scielo.br [scielo.br]

- 18. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the exocyclic double bond in 4-Methylenetetrahydro-2H-pyran

An In-Depth Technical Guide to the Reactivity of the Exocyclic Double Bond in 4-Methylenetetrahydro-2H-pyran

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of biologically significant natural products and pharmaceutical agents.[1][2][3][4] The introduction of an exocyclic double bond at the C4 position, creating this compound, provides a versatile synthetic handle for further molecular elaboration. This guide offers an in-depth exploration of the reactivity of this exocyclic methylene group, focusing on key transformations that are crucial for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present mechanistic insights to empower the rational design of synthetic routes and the creation of novel molecular entities.

Introduction: The Strategic Importance of the 4-Methylene-THP Moiety

The this compound framework serves as a critical building block in organic synthesis. Its exocyclic double bond, a carbon-carbon pi bond where one carbon is part of the ring structure and the other is not, possesses distinct reactivity compared to its endocyclic counterparts.[5] This alkene is not part of an aromatic system and behaves as a typical, electron-rich nucleophile, making it highly susceptible to a variety of chemical transformations.[6] The strategic placement of the oxygen heteroatom within the six-membered ring can influence the stereochemical and regiochemical outcomes of these reactions through electronic and steric effects. Understanding and harnessing the reactivity of this functional group is paramount for its effective use in the synthesis of complex molecules, including those with therapeutic potential in areas like cancer, viral infections, and neurodegenerative diseases.[2][3][4][7][8]

Core Reactivity: Electrophilic Addition Reactions

The high electron density of the π-bond makes the exocyclic methylene group a prime target for electrophiles.[6] These reactions typically proceed through a two-step mechanism involving the initial attack by the alkene on the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile.[9][10] The stability of the resulting carbocation at the C4 position of the tetrahydropyran ring dictates the regioselectivity of the addition.

Catalytic Hydrogenation: Saturation to 4-Methyl-THP

Hydrogenation is a fundamental reaction that reduces the exocyclic double bond to a methyl group, yielding the saturated 4-methyltetrahydro-2H-pyran core.[11] This transformation is essential when the final target molecule requires a saturated, non-planar pyran ring, which can be crucial for achieving the correct conformation for biological activity.

Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Dihydrogen (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface, and the hydrogen atoms are delivered sequentially to the same face of the double bond, resulting in a syn-addition.

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure vessel, add 10% Palladium on carbon (Pd/C) (0.05 eq).

-

Reaction: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-methyltetrahydro-2H-pyran. Further purification by distillation may be performed if necessary.

Halogenation: Formation of Dihalo Adducts

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds readily across the exocyclic double bond. This reaction is highly valuable for introducing two functional handles in a single, stereocontrolled step.

Mechanistic Rationale: The reaction is initiated by the electrophilic attack of the alkene on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This three-membered ring is then opened by a backside nucleophilic attack by the halide ion (Br⁻ or Cl⁻). This mechanism dictates a net anti-addition of the two halogen atoms across the double bond.[12]

-

Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of bromine (Br₂) (1.0 eq) in CH₂Cl₂ dropwise to the stirred reaction mixture. The characteristic red-brown color of bromine should disappear upon addition.

-

Execution: Continue stirring at 0 °C for 30 minutes after the addition is complete. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter and concentrate the organic layer under reduced pressure to afford the crude 4-(bromomethyl)-4-bromotetrahydro-2H-pyran, which can be purified by column chromatography.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a powerful two-step sequence that converts the exocyclic alkene into a primary alcohol with anti-Markovnikov regioselectivity.[13][14] This means the hydroxyl group is installed on the terminal methylene carbon, yielding (tetrahydro-2H-pyran-4-yl)methanol. This outcome is complementary to acid-catalyzed hydration, which would yield a tertiary alcohol.

Mechanistic Rationale:

-

Hydroboration: Borane (BH₃), often used as a complex with THF (BH₃·THF), adds across the double bond in a concerted, four-centered transition state.[15] Steric hindrance dictates that the larger boron atom adds to the less substituted terminal carbon, while the smaller hydrogen atom adds to the more substituted ring carbon. This addition is syn-stereospecific.[14]

-

Oxidation: The resulting organoborane is oxidized with basic hydrogen peroxide (H₂O₂, NaOH). The C-B bond is replaced with a C-O bond with perfect retention of stereochemistry.[13][16]

-

Hydroboration Step:

-

Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add 1M BH₃·THF solution (approx. 0.4 eq, as each BH₃ can react with three alkene molecules) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and sequentially add aqueous NaOH solution (e.g., 3M), followed by 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.

-

Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by GC-MS analysis of the organoborane intermediate).

-

-

Work-up and Isolation:

-

Add water and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography.

-

Table 1: Regioselectivity in Hydration Reactions

| Reaction | Reagents | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov |

| Acid-Catalyzed Hydration | H₃O⁺ | Tertiary Alcohol | Markovnikov |

Epoxidation and Cycloaddition Reactions

Beyond simple additions, the exocyclic double bond is an excellent substrate for reactions that build new rings, leading to complex spirocyclic structures.

Epoxidation: Synthesis of Spiro-Oxiranes

Epoxidation with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into a spiro-epoxide. These three-membered ring structures are highly valuable synthetic intermediates due to their susceptibility to ring-opening by various nucleophiles, allowing for the introduction of diverse functionalities with controlled stereochemistry.[17]

Mechanistic Rationale: The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step, often referred to as the "butterfly" mechanism.[17] This ensures that the stereochemistry of the starting alkene is retained in the product.

-

Setup: Dissolve this compound (1.0 eq) in an inert solvent like CH₂Cl₂. Add a buffer, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to neutralize the m-chlorobenzoic acid byproduct.

-

Reagent Addition: Cool the mixture to 0 °C and add solid m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes.

-

Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-6 hours, monitor by TLC).

-

Work-up: Filter off the solids. Wash the filtrate sequentially with 10% aqueous sodium sulfite (Na₂SO₃) solution, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the spiro-epoxide. Purification can be achieved via column chromatography.

[3+2] Cycloaddition: Access to Spiro-Heterocycles

The exocyclic double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This powerful transformation allows for the direct construction of five-membered heterocyclic rings spiro-fused to the tetrahydropyran core.

Mechanistic Rationale: This reaction class involves the concerted or stepwise addition of a 1,3-dipole (e.g., a nitrile imine, azide, or nitrone) across the alkene. For instance, reacting this compound with a nitrile imine, generated in situ from a hydrazonoyl halide and a base, would yield a spiro-pyrazoline derivative.[18] These reactions are highly valuable for rapidly increasing molecular complexity.

-

Setup: In a suitable solvent like dichloromethane (DCE), combine the this compound (1.2 eq), the precursor to the 1,3-dipole (e.g., a trifluoroacetyl hydrazonoyl bromide, 1.0 eq), and a base (e.g., K₂CO₃, 1.2 eq).[18]

-

Execution: Stir the heterogeneous mixture at room temperature for 24 hours. The base facilitates the in situ generation of the nitrile imine, which is immediately trapped by the alkene.

-

Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to isolate the trifluoromethylated spiro(isoxazolone-pyrazoline) product.[18]

Conclusion and Future Outlook

The exocyclic double bond of this compound is a remarkably versatile functional group. Its predictable reactivity in electrophilic additions, epoxidations, and cycloadditions provides a reliable platform for chemical diversification. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for scientists aiming to synthesize novel tetrahydropyran-containing molecules. For drug development professionals, the ability to stereoselectively transform this moiety into alcohols, dihalides, epoxides, and complex spiro-heterocycles opens up vast regions of chemical space, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to uncover novel transformations of this valuable scaffold, further cementing its role as a cornerstone in modern organic and medicinal chemistry.

References

- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. savemyexams.com [savemyexams.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylenetetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenetetrahydro-2H-pyran is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery due to its versatile functionality and presence in various natural products. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-proven insights to facilitate the identification and characterization of this compound. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, ensuring a self-validating system for researchers.

Introduction: The Significance of the 4-Methylene-tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products. The introduction of an exocyclic methylene group at the C4 position, as in this compound, provides a valuable synthetic handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Proposed Synthesis of this compound

While various methods exist for the synthesis of substituted tetrahydropyrans, a reliable approach to this compound involves an intramolecular Prins-type cyclization.[1] This method offers good control over the formation of the tetrahydropyran ring.[2][3]

Experimental Protocol: Synthesis via Intramolecular Allylation

-

Starting Material: Commercially available 3-buten-1-ol.

-

Protection: The hydroxyl group of 3-buten-1-ol is first protected, for example, as a silyl ether (e.g., TBDMS).

-

Hydroboration-Oxidation: The terminal alkene is then subjected to hydroboration-oxidation to yield the corresponding primary alcohol.

-

Oxidation: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Allylation: The resulting aldehyde is then reacted with an allylating agent, such as allylmagnesium bromide, to introduce the homoallylic alcohol moiety.

-

Deprotection: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Cyclization: The deprotected diol is then treated with a Lewis acid (e.g., TMSOTf) or a Brønsted acid to promote the intramolecular cyclization, forming the this compound ring.

-

Purification: The final product is purified by column chromatography on silica gel.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | s | 2H | =CH₂ (vinylic) |

| ~3.80 | t, J = 5.5 Hz | 4H | H-2, H-6 |

| ~2.30 | t, J = 5.5 Hz | 4H | H-3, H-5 |

Interpretation:

-

The vinylic protons of the exocyclic methylene group are expected to appear as a singlet around 4.80 ppm.

-

The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and should appear as a triplet around 3.80 ppm.

-

The protons on the carbons adjacent to the methylene-substituted carbon (H-3 and H-5) are expected to resonate as a triplet around 2.30 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C=CH₂ (quaternary) |

| ~106.0 | =CH₂ |

| ~68.0 | C-2, C-6 |

| ~35.0 | C-3, C-5 |

Interpretation:

-

The quaternary carbon of the double bond (C-4) is expected to have a chemical shift around 145.0 ppm.

-

The vinylic carbon (=CH₂) will likely appear around 106.0 ppm.

-

The carbons bonded to the oxygen (C-2 and C-6) are expected at approximately 68.0 ppm.

-

The remaining two carbons of the ring (C-3 and C-5) should have a chemical shift around 35.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the C=C double bond and the C-O-C ether linkage.

Predicted IR Absorption Bands (Neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O-C stretch (ether) |

Interpretation:

-

The presence of the exocyclic double bond will be indicated by a medium intensity C=C stretching band around 1650 cm⁻¹ and a =C-H stretching band around 3080 cm⁻¹.

-

The strong C-O-C stretching absorption band, characteristic of ethers, is expected around 1100 cm⁻¹.

-

The strong C-H stretching bands between 2950 and 2850 cm⁻¹ correspond to the aliphatic C-H bonds in the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₀O), the expected molecular weight is 98.14 g/mol .[4][5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Low | [M - CH₃]⁺ |

| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Interpretation and Predicted Fragmentation Pathway:

The molecular ion at m/z 98 is expected to be observed. The fragmentation is likely to proceed through the loss of small neutral molecules or radicals. A common fragmentation pathway for cyclic ethers is the alpha-cleavage and subsequent ring opening.

Predicted Fragmentation Pathway of this compound:

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Protocol for Spectroscopic Analysis

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

IR: A neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

MS: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or diethyl ether.

Instrumentation and Parameters

-

NMR: A 500 MHz spectrometer is recommended for high-resolution spectra. Standard pulse programs for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be used.

-

IR: A Fourier-transform infrared (FTIR) spectrometer with a resolution of 4 cm⁻¹ is suitable. A typical scan range is 4000-400 cm⁻¹.

-

MS: An electron ionization (EI) source with an ionization energy of 70 eV is standard for generating reproducible fragmentation patterns.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of spectroscopy and comparative data from structurally related molecules. This technical guide serves as a valuable resource for researchers working on the synthesis and characterization of this compound and its derivatives. The provided protocols for synthesis and analysis offer a clear and actionable framework for obtaining and interpreting the spectroscopic data of this important synthetic intermediate.

References

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Pyran Annulation:â Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - figshare - Figshare [figshare.com]

- 4. Page loading... [guidechem.com]

- 5. 36838-71-8 / this compound | BTCpharm华祥医药 [btcpharm.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Methylenetetrahydro-2H-pyran

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of bioactive natural products. Within this class of heterocycles, the 4-methylenetetrahydro-2H-pyran scaffold has emerged as a particularly valuable building block, offering a unique combination of conformational rigidity and synthetic versatility. This in-depth technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols for key synthetic transformations, and its applications in drug discovery. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for researchers seeking to leverage this powerful scaffold in their own work.

Introduction: The Significance of the this compound Core

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a recurring motif in a multitude of biologically active molecules. Its saturated, non-aromatic nature allows it to act as a conformationally restricted and more polar bioisostere for acyclic ethers or cyclohexyl rings, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of an exocyclic methylene group at the C4 position imbues the parent THP ring with a unique set of properties. This functional handle serves as a versatile anchor for further chemical elaboration and can participate in a variety of chemical transformations. Furthermore, the presence of the double bond can influence the overall shape and electronic properties of the molecule, providing a nuanced tool for modulating biological activity.

The importance of the broader pyran scaffold is underscored by its presence in numerous natural products and approved pharmaceuticals.[1] Derivatives of pyrans have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide will focus specifically on the this compound substructure, tracing its synthetic origins and highlighting its growing importance in the development of novel therapeutics.

Historical Perspective: From a Fortuitous Discovery to a Deliberate Design

The story of this compound is intrinsically linked to the development of one of the most powerful reactions in organic synthesis: the Prins reaction. First reported by Hendrik Jacobus Prins in 1919, this acid-catalyzed addition of an aldehyde to an alkene initially presented a complex product landscape.[4] For many years, the reaction was considered difficult to control, often yielding a mixture of products.

A pivotal moment in the history of tetrahydropyran synthesis arrived in 1955 when Hanschke demonstrated that the Prins reaction could be harnessed to selectively construct the tetrahydropyran ring by reacting 3-buten-1-ol with various aldehydes in the presence of an acid catalyst.[5][6] This discovery laid the foundational groundwork for the deliberate synthesis of a wide range of substituted tetrahydropyrans.

While a singular "discovery" paper for this compound is not readily identifiable in the early literature, its synthesis became an inevitable and elegant consequence of the evolution and refinement of the Prins cyclization and related methodologies. The ability to form the exocyclic methylene group was a key advancement, providing a reactive handle for further functionalization. Early methods often relied on elimination reactions from pre-functionalized pyrans. However, the development of more sophisticated cyclization strategies, particularly those involving allylic silanes and stannanes, enabled the direct and stereocontrolled installation of the 4-methylene group during the ring-forming step. This shift from post-cyclization modification to direct incorporation marks a significant maturation in the synthetic chemistry of this scaffold.

Key Synthetic Strategies: A Modern Toolkit for Asymmetric Synthesis

The contemporary synthesis of this compound derivatives is dominated by powerful and highly stereoselective methods. The following sections detail the most important of these, with a focus on the underlying principles and practical execution.

The Prins Cyclization: The Foundational Approach

The Prins cyclization remains a cornerstone for the synthesis of the tetrahydropyran ring. In the context of 4-methylenetetrahydro-2H-pyrans, the reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The key to forming the exocyclic double bond lies in the termination of the reaction sequence.

Conceptual Workflow of the Prins Cyclization for 4-Methylenetetrahydropyran Formation:

Caption: Conceptual workflow of the Prins cyclization.

Modern variations of the Prins cyclization employ a range of Lewis and Brønsted acids to achieve high levels of diastereoselectivity. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the newly formed stereocenters at C2 and C6.

Tandem Asymmetric Allylation and Silyl-Prins Cyclization: The Keck Annulation

A landmark achievement in the stereocontrolled synthesis of 4-methylenetetrahydro-2H-pyrans was developed by Keck and coworkers.[7][8] This powerful two-step sequence allows for the convergent and highly enantioselective synthesis of cis- or trans-2,6-disubstituted 4-methylenetetrahydropyrans from two different aldehyde building blocks.

The first step is the renowned Keck asymmetric allylation , which utilizes a chiral titanium-BINOL complex to catalyze the addition of an allylstannane reagent to an aldehyde, establishing the first stereocenter with high enantioselectivity.[9] The resulting homoallylic alcohol, which contains a vinylsilane moiety, is then subjected to a Lewis acid-promoted silyl-Prins cyclization with a second aldehyde. This annulation proceeds with high diastereoselectivity, with the stereochemical outcome dictated by a chair-like transition state where the substituents adopt equatorial positions to minimize steric strain.

Experimental Protocol: Asymmetric Synthesis of a cis-2,6-Disubstituted-4-methylenetetrahydropyran (Adapted from Keck et al.) [8]

Step 1: Keck Asymmetric Allylation

-

To a solution of (R)-BINOL (0.1 equivalents) in CH₂Cl₂ at room temperature is added Ti(Oi-Pr)₄ (0.1 equivalents).

-

The resulting solution is stirred for 1 hour to form the chiral catalyst.

-

The solution is cooled to -20 °C, and the first aldehyde (R¹CHO, 1.0 equivalent) is added.

-

2-(Trimethylsilylmethyl)allyl-tri-n-butylstannane (1.2 equivalents) is then added dropwise.

-

The reaction is stirred at -20 °C for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature.

-

The mixture is filtered through Celite, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Step 2: TMSOTf-Promoted Silyl-Prins Cyclization

-

To a solution of the homoallylic alcohol from Step 1 (1.0 equivalent) and the second aldehyde (R²CHO, 1.2 equivalents) in CH₂Cl₂ at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 equivalents) dropwise.

-

The reaction is typically complete within 15-30 minutes and is monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃.

-

The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the cis-2,6-disubstituted-4-methylenetetrahydropyran.

Diagram of the Keck Annulation Strategy:

Caption: The two-step Keck annulation strategy.

Quantitative Data for Representative Keck Annulation Reactions:

| Aldehyde 1 (R¹) | Aldehyde 2 (R²) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| Isobutyraldehyde | Benzaldehyde | 85 | >95:5 | 92 |

| Cyclohexanecarboxaldehyde | Isobutyraldehyde | 82 | >95:5 | 95 |

| Benzaldehyde | Acetaldehyde | 78 | >95:5 | 90 |

Data are representative and compiled from the principles outlined in the cited literature.

Applications in Drug Discovery and Development

The this compound scaffold and its close derivatives are increasingly recognized for their potential in medicinal chemistry. The tetrahydropyran ring itself is often employed to enhance the aqueous solubility and metabolic stability of drug candidates. The exocyclic methylene group provides a valuable point for diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of a wide range of substituents.

A compelling example of the utility of a closely related scaffold in drug development is the selective CB2 receptor agonist, GW842166X , which was identified as a clinical candidate for the treatment of inflammatory pain.[10] This compound features a (tetrahydro-2H-pyran-4-yl)methyl-amino moiety, highlighting the pharmaceutical industry's interest in this type of saturated heterocycle.

Furthermore, a broad range of pyran derivatives have demonstrated significant biological activity across various therapeutic areas:

-

Oncology: Various substituted pyrans have exhibited potent anticancer activity against a range of cancer cell lines, often by inducing apoptosis or inhibiting cell cycle progression.[1][11][12]

-

Infectious Diseases: The pyran nucleus is found in compounds with antibacterial and antifungal properties.[13][14]

-

Neuroscience: Pyran-based compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's.[15]

The synthetic accessibility of the this compound core, particularly through asymmetric methods like the Keck annulation, makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

The journey of the this compound scaffold from a conceptual possibility within the framework of the Prins reaction to a readily accessible, stereochemically defined building block is a testament to the power of modern synthetic organic chemistry. The development of robust and highly selective synthetic methods has unlocked the potential of this versatile core for applications in medicinal chemistry and beyond. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of the this compound unit is poised to increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of its utility in new and emerging therapeutic areas. This guide provides a solid foundation for researchers to understand and apply the synthesis of this valuable heterocyclic scaffold in their pursuit of the next generation of innovative medicines.

References

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prins reaction - Wikipedia [en.wikipedia.org]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]

- 10. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 4-Methylenetetrahydro-2H-pyran Stability

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an exocyclic methylene group, as seen in 4-Methylenetetrahydro-2H-pyran, imparts unique conformational and electronic properties that can significantly influence molecular stability, reactivity, and biological interactions. Understanding the conformational landscape and inherent stability of this structure is paramount for its effective application in drug design. This technical guide provides a comprehensive, field-proven protocol for investigating the stability of this compound using modern computational chemistry techniques, with a focus on Density Functional Theory (DFT). We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of thermodynamic data, empowering researchers to conduct robust and reliable in-silico analyses.

Introduction: The Significance of the 4-Methylene-THP Scaffold

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a cornerstone of carbohydrate chemistry and a common feature in pharmacologically active molecules. Its conformational behavior, largely dictated by a preference for a low-energy chair conformation, is well-understood.[1][2] However, the incorporation of an sp²-hybridized exocyclic methylene group at the C4 position introduces a fascinating structural perturbation. This feature flattens the ring in its vicinity and introduces electronic effects from the π-system, potentially altering the classical conformational preferences and overall stability of the ring.

Computational chemistry offers a powerful lens to dissect these subtleties. By accurately modeling the molecule's potential energy surface, we can predict the relative stabilities of different conformers, quantify the energetic barriers to their interconversion, and analyze the underlying electronic and steric factors. This knowledge is critical for drug development professionals, as molecular conformation directly impacts binding affinity to biological targets and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Theoretical Foundations: Key Concepts in Conformational Stability

Before detailing the computational workflow, it is essential to grasp the core principles governing the stability of cyclic molecules like this compound.

-

Ring Strain: The stability of cyclic molecules is often discussed in terms of ring strain, which is the excess energy compared to a strain-free acyclic analogue.[3][4] Ring strain is a composite of:

-

Angle Strain: The deviation of bond angles from their ideal values (e.g., ~109.5° for sp³ carbon, ~120° for sp² carbon).[5] The exocyclic double bond in our target molecule will enforce a planar geometry around C4, influencing the entire ring's pucker.

-

Torsional Strain: The strain arising from eclipsed conformations around single bonds. Non-planar ring conformations, such as the chair, minimize this strain.[6]

-

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.

-

-

Conformational Isomers of the THP Ring: The tetrahydropyran ring can, in principle, adopt several conformations, including the stable chair , the higher-energy boat , and various intermediate twist-boat or sofa forms. For most substituted THP systems, the chair conformer is significantly lower in energy.[1][7][8] Our analysis will seek to determine if the exocyclic methylene group alters this preference.

-

Stereoelectronic Effects: The influence of orbital interactions on molecular geometry and stability is profound. While the classic anomeric effect involves substituents at the C2 position,[9][10][11] related hyperconjugative interactions, such as the donation of electron density from the oxygen lone pair (n_O) into anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds, play a crucial role in stabilizing the THP ring.[12] The π-system of the methylene group can also participate in such interactions.

A Validated Workflow for Conformational Stability Analysis

This section provides a detailed, step-by-step protocol for the computational analysis of this compound. The causality behind each choice of method and parameter is explained to ensure a robust and scientifically sound investigation.

Figure 1: A validated computational workflow for analyzing the conformational stability of this compound.

Experimental Protocol: Detailed Steps

Step 1: Initial Structure Generation

-

Sketch the Molecule: Draw the 2D structure of this compound in a molecular editor.

-

Generate 3D Conformation: Convert the 2D sketch into an initial 3D structure. Most software packages will use a molecular mechanics force field (e.g., MMFF94) for this step to produce a reasonable starting geometry. It is advisable to generate both a chair-like and a twist-boat-like conformer as starting points for the subsequent quantum mechanical calculations.

Step 2: High-Level Geometry Optimization

-

Select the Computational Method: The choice of theory is critical for accuracy.

-

Functional: Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for molecules of this size.[13][14] While B3LYP is a common workhorse, we recommend a meta-hybrid GGA functional like M06-2X . The M06-2X functional is well-regarded for its performance in calculating main-group thermochemistry and non-covalent interactions, which are key to conformational energies.[15][16]

-

Basis Set: The basis set defines the set of functions used to build the molecular orbitals.[17][18] A minimal basis set is inadequate. We recommend the Pople-style 6-311+G(d,p) basis set.

-

6-311: A triple-zeta valence basis set, providing high flexibility for valence electrons.

-

+: Adds diffuse functions to heavy atoms, which are crucial for accurately describing lone pairs (like on the oxygen) and π-systems.

-

G(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron density distribution, which is essential for describing strained rings and double bonds.[19]

-

-

-

Perform the Optimization: Submit the initial structures for geometry optimization using the chosen DFT functional and basis set. This process iteratively adjusts the atomic positions to find the nearest local minimum on the potential energy surface.

Step 3: Frequency Analysis and Thermodynamic Validation

-

Run Frequency Calculation: Using the same level of theory (M06-2X/6-311+G(d,p)), perform a frequency calculation on each optimized geometry.

-

Validate the Minimum: This is a crucial self-validating step. A true energy minimum must have zero imaginary frequencies . If one imaginary frequency is present, the structure is a transition state, not a stable conformer, and further optimization is needed.

-

Extract Thermodynamic Data: The output of the frequency calculation provides essential thermodynamic data, including the Zero-Point Vibrational Energy (ZPE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).

Step 4: Relative Stability Analysis

-

Calculate Relative Energies: The stability of each conformer is compared to the most stable one (the global minimum).

-

Electronic Energy (ΔE): The direct difference in the electronic energies from the optimization output.

-

Gibbs Free Energy (ΔG): The difference in Gibbs Free Energies, which includes contributions from ZPE, thermal energy, and entropy. ΔG is the most relevant predictor of the conformational equilibrium in a real-world system.

-

-

Tabulate and Interpret: Summarize the calculated energies and key geometric parameters in a table for clear comparison.

Data Presentation and Interpretation

A rigorous analysis requires clear presentation of the results. The conformational landscape of this compound can be visualized and quantified as follows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 8. researchwith.montclair.edu [researchwith.montclair.edu]

- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anomeric effect - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 18. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 19. gaussian.com [gaussian.com]

Quantum Chemical Blueprint for 4-Methylenetetrahydro-2H-pyran: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the multifaceted properties of 4-Methylenetetrahydro-2H-pyran, a heterocyclic scaffold of interest in medicinal chemistry. Moving beyond a simple recitation of methods, this document serves as a strategic blueprint for researchers, scientists, and drug development professionals. It outlines the rationale behind computational choices and provides a step-by-step protocol for in-silico analysis. By leveraging the predictive power of Density Functional Theory (DFT), this guide demonstrates how to derive critical insights into the molecule's structural, electronic, and spectroscopic characteristics, thereby accelerating rational drug design and development.[1][2][3]

Introduction: The "Why" Before the "How"

In the landscape of modern drug discovery, understanding a molecule's fundamental quantum mechanical properties is no longer an academic exercise but a critical component of preclinical development.[4][5] this compound, with its strained exocyclic double bond and flexible tetrahydropyran ring, presents a unique conformational and electronic profile. Quantum chemical calculations offer a powerful lens through which we can dissect this profile, predicting its behavior and potential interactions with biological targets before a single physical experiment is conducted.[1] This in-silico approach allows for the early identification of promising lead candidates and the preemption of "dead-end" compounds, saving invaluable time and resources.[5]

This guide will provide a robust computational workflow for characterizing this compound, from initial structure optimization to the prediction of its spectroscopic signatures and reactivity.

The Computational Gauntlet: A Strategic Workflow

The following diagram outlines the logical flow of our quantum chemical investigation. Each step is designed to build upon the last, creating a comprehensive and self-validating dataset for this compound.

Caption: A flowchart illustrating the key stages of the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be executed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of the B3LYP functional and the 6-311G** basis set is predicated on its well-documented balance of computational efficiency and accuracy for organic molecules.[6]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and to confirm that it represents a true energy minimum.

Step-by-Step Methodology:

-

Structure Input: Construct the 3D structure of this compound using a molecular editor. Ensure correct atom types and initial bond connectivities.

-

Calculation Setup:

-

Job Type: Optimization + Frequency.

-

Method: DFT (Density Functional Theory).

-

Functional: B3LYP.

-

Basis Set: 6-311G**.

-

Charge: 0.

-

Multiplicity: 1 (Singlet).

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Analysis of Results:

-

Convergence: Verify that the optimization has converged successfully.

-

Imaginary Frequencies: Confirm the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable minimum.

-

Optimized Coordinates: Extract the final optimized Cartesian coordinates for use in subsequent calculations.

-

Protocol 2: Electronic Property Calculation

Objective: To investigate the electronic structure of the molecule, providing insights into its reactivity and intermolecular interactions.

Step-by-Step Methodology:

-

Structure Input: Use the optimized geometry obtained from Protocol 1.

-

Calculation Setup:

-

Job Type: Single Point Energy.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311G**.

-

Keywords: Include requests for population analysis (e.g., "pop=full") and generation of molecular orbitals and electrostatic potential maps.

-

-

Execution: Run the single-point energy calculation.

-

Analysis of Results:

-

HOMO/LUMO Energies: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Map: Visualize the MEP surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

-

Mulliken Charges: Analyze the calculated atomic charges to understand the charge distribution across the molecule.

-

Data Presentation and Interpretation

Optimized Geometric Parameters

The optimized geometry provides the most stable conformation of this compound. Key bond lengths and angles should be tabulated for detailed analysis.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C=C (exocyclic) | Illustrative Value: 1.34 |

| C-O (ring) | Illustrative Value: 1.43 |

| Bond Angles | |

| C-O-C (ring) | Illustrative Value: 111.5 |

| O-C-C (ring) | Illustrative Value: 110.2 |

| Dihedral Angles | |

| C-C-C=C | Illustrative Value: 178.5 |

| Note: Values are illustrative placeholders based on typical parameters for similar structures. |

Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and stability.

| Property | Value (eV) |

| HOMO Energy | Illustrative Value: -6.85 |

| LUMO Energy | Illustrative Value: 0.52 |

| HOMO-LUMO Gap | Illustrative Value: 7.37 |

| Note: Values are illustrative placeholders. |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecule's structure. A scaling factor (typically around 0.96 for B3LYP/6-311G**) is often applied to the calculated frequencies to improve agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=C stretch (exocyclic) | Illustrative Value: 1680 | Illustrative Value: 1613 |

| C-O-C stretch (ring) | Illustrative Value: 1150 | Illustrative Value: 1104 |

| C-H stretch (sp²) | Illustrative Value: 3080 | Illustrative Value: 2957 |

| Note: Values are illustrative placeholders. |

Authoritative Grounding and Mechanistic Insights

The methodologies presented in this guide are grounded in well-established principles of computational chemistry.[7][8] The choice of DFT, for instance, is supported by numerous studies demonstrating its efficacy in predicting the properties of organic molecules for applications in drug discovery and materials science.[4][9] The analysis of frontier molecular orbitals (HOMO and LUMO) is a cornerstone of chemical reactivity theory, providing a quantum mechanical basis for understanding reaction mechanisms.[10]

For this compound, the MEP map is expected to show a region of high electron density around the exocyclic double bond, indicating its susceptibility to electrophilic addition reactions. The oxygen atom in the pyran ring will likely exhibit a negative electrostatic potential, making it a potential hydrogen bond acceptor. These in-silico predictions can guide the design of derivatives with tailored reactivity and intermolecular interaction profiles, a crucial aspect of optimizing drug candidates.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical characterization of this compound. By following the detailed protocols and interpretative frameworks presented, researchers in drug development can gain profound insights into the molecule's intrinsic properties. This knowledge is instrumental in making informed decisions throughout the drug discovery pipeline, from lead optimization to the prediction of metabolic fate. The integration of such computational studies into the research workflow is not merely an adjunct to experimental work but a synergistic partner that accelerates innovation and enhances the probability of success.[2][3]

References

- 1. quantumgrad.com [quantumgrad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsdr.org [ijsdr.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4-Methylenetetrahydro-2H-pyran and Its Analogs in Modern Drug Discovery

Abstract

The 4-methylenetetrahydro-2H-pyran scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry and drug discovery. Its inherent conformational rigidity, coupled with the reactive potential of the exocyclic methylene group, provides a unique chemical space for the development of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, reactivity, and burgeoning biological significance of this heterocyclic core and its analogs. We will delve into the key synthetic strategies, with a particular focus on the Prins cyclization, and elucidate the chemical transformations that unlock a diverse array of functionalized derivatives. Furthermore, this document will synthesize the current understanding of the pharmacological activities of these compounds, particularly in the realms of oncology and anti-inflammatory research, supported by quantitative data and mechanistic insights.

Introduction: The Strategic Value of the 4-Methylenetetrahydropyran Core

The tetrahydropyran (THP) ring is a ubiquitous feature in a vast number of natural products and pharmacologically active molecules.[1] Its oxygen-containing six-membered ring imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The introduction of an exocyclic methylene group at the C4-position, creating the this compound scaffold, introduces a critical point of reactivity and structural definition. This feature allows for a multitude of chemical modifications, making it a versatile template for library synthesis and lead optimization in drug discovery programs. The inherent strain and unique electronic properties of the exocyclic double bond offer a gateway to a diverse range of chemical transformations, enabling the exploration of novel chemical space.

The pyran scaffold is a fundamental component of numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][3] This inherent biological relevance makes the systematic exploration of novel pyran analogs, such as those based on the this compound core, a highly promising avenue for the identification of next-generation therapeutics.

Synthetic Strategies for Assembling the 4-Methylenetetrahydropyran Scaffold

The construction of the 4-methylenetetrahydropyran ring system can be achieved through several synthetic routes. Among these, the Prins cyclization has proven to be a particularly powerful and versatile methodology.

The Prins Cyclization: A Cornerstone in Tetrahydropyran Synthesis

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. This reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring.[4] This method allows for the stereoselective synthesis of highly substituted tetrahydropyrans, including those bearing the 4-methylene group.[4]

A notable advancement in this area is the use of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids as catalysts. This approach enables the asymmetric Prins cyclization of a wide range of aliphatic and aromatic aldehydes, affording diverse functionalized 4-methylenetetrahydropyrans in high yields with excellent regio- and enantioselectivities.

Caption: Generalized workflow of the Brønsted acid-catalyzed Prins cyclization for the synthesis of 4-methylenetetrahydropyrans.

Experimental Protocol: Asymmetric Prins Cyclization

The following protocol is a representative example of an asymmetric Prins cyclization for the synthesis of a 4-methylenetetrahydropyran derivative, adapted from the literature.

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst (5 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iIDP catalyst and anhydrous dichloromethane.

-

Cool the solution to the desired temperature (e.g., -20 °C).

-

Add the homoallylic alcohol to the cooled solution.

-

Slowly add the aldehyde to the reaction mixture.

-